(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(3-Methoxyphenyl)methylidene]hydroxylamine
- (E)-N-[(3-Hydroxyphenyl)methylidene]hydroxylamine
- (E)-N-[(3-Chlorophenyl)methylidene]hydroxylamine
Uniqueness
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(NZ)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10- |
InChI Key |
RBJVECPZAOPMNW-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
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